Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a versatile chemical compound with a thiazole ring structure. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . This compound is used in various scientific research fields, such as drug discovery and materials science.
Preparation Methods
The synthesis of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride to form 2-(4-methoxybenzamido)thiazole. This intermediate is then reacted with ethyl 2-bromo-6-carboxylate to yield the final product. The reaction conditions typically involve the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane .
Chemical Reactions Analysis
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Scientific Research Applications
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation and pain pathways, leading to its anti-inflammatory and analgesic effects . Additionally, its antimicrobial and antiviral activities are attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds exhibit similar biological activities, including antibacterial, antifungal, and antitumor properties.
Indole derivatives: Indole derivatives also possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties. the unique structure of this compound provides distinct advantages in terms of its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-6-9-14-15(10-12)25-18(19-14)20-16(21)11-4-7-13(23-2)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCGORXVCXONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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